L-tyrosine

Catalog No.
S748729
CAS No.
60-18-4
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-tyrosine

CAS Number

60-18-4

Product Name

L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1

InChI Key

OUYCCCASQSFEME-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Solubility

SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN
SLIGHTLY SOL IN ACETIC ACID
0.479 mg/mL
Soluble in water and dilute mineral acid and alkali hydroxide solutions
Slightly soluble (in ethanol)

Synonyms

H-VAL-P-NITROBENZYLESTERHBR;6015-79-8;C12H16N2O4.HBr;H-Val-p-nitrobenzylester.HBr;7261AH;KM0372;3B3-046049;(4-nitrophenyl)methyl(2S)-2-amino-3-methylbutanoatehydrobromide

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O

Tyrosine as a Precursor for Neurotransmitters:

Tyrosine is a non-essential amino acid, meaning the body can synthesize it from another amino acid, phenylalanine, in the presence of the enzyme phenylalanine hydroxylase [National Institutes of Health, ]. However, its primary role in scientific research lies in its function as a precursor for several critical neurotransmitters, including:

  • Dopamine: Involved in movement, learning, motivation, and reward [National Institute on Drug Abuse, ]
  • Norepinephrine (noradrenaline): Involved in alertness, focus, and mood regulation [National Institute of Mental Health, ]
  • L-DOPA: An intermediate step in the production of dopamine [National Institutes of Health, ]

By studying how and to what extent tyrosine influences the synthesis and availability of these neurotransmitters, researchers can gain insights into various neurological and psychological functions.

Tyrosine and Cognitive Function:

One area of research focuses on the potential effects of tyrosine on cognitive function, particularly under stress conditions. Some studies suggest that tyrosine supplementation may improve cognitive performance during stressful tasks, such as sleep deprivation or cold exposure, by preventing the decline of dopamine and norepinephrine levels [Deijen JB, , Jongkees BJ, et al., ]. However, other studies have yielded mixed or inconclusive results, highlighting the need for further research to establish a definitive link between tyrosine and cognitive enhancement in healthy individuals [Young SN, ].

Tyrosine and Neurological Disorders:

Research also explores the potential role of tyrosine in managing symptoms of certain neurological disorders, such as Parkinson's disease, which is characterized by a deficiency in dopamine production [Growdon JH, et al., ]. While some studies have shown positive results with tyrosine supplementation in improving motor function and reducing tremors in Parkinson's patients, the overall evidence remains inconclusive and further research is needed to determine its effectiveness and safety for this purpose.

Tyrosine and Other Applications:

Beyond its role in neurotransmitter production and cognitive function, tyrosine is also being explored in other scientific research areas, including:

  • Skin health: Tyrosine is a component of melanin, which is responsible for skin pigmentation. Studies are investigating the potential use of tyrosine for treating vitiligo, a condition characterized by a loss of skin pigment [National Institutes of Health, ]
  • Material science: Scientists are exploring the unique properties of tyrosine-containing peptides for developing new materials with various applications, such as drug delivery and biocatalysis [Zhang Y, et al., ].

L-tyrosine is a nonessential amino acid that plays a crucial role in various physiological functions. It is synthesized in the human body from phenylalanine, an essential amino acid obtained from dietary sources. L-tyrosine is integral to the production of several neurotransmitters, including dopamine, norepinephrine, and epinephrine, which are vital for mood regulation and cognitive function. Additionally, it is involved in the synthesis of melanin, the pigment responsible for skin and hair color .

Tyrosine's mechanism of action is primarily related to its role as a precursor for neurotransmitters. Under stressful conditions, the body's demand for these neurotransmitters can increase []. Tyrosine supplementation might help replenish these neurotransmitter stores, potentially improving cognitive function and alertness []. However, the exact mechanisms and effectiveness of tyrosine supplementation require further investigation [, ].

Tyrosine is generally considered safe for healthy adults when consumed in moderate doses []. However, high doses may cause side effects like headaches, nausea, stomach upset, and anxiety []. Individuals with certain medical conditions, pregnant or breastfeeding women, and those taking medications should consult a healthcare professional before using tyrosine supplements [].

, primarily as a precursor to other important compounds:

  • Synthesis of Catecholamines: L-tyrosine is hydroxylated to form L-DOPA, which is subsequently decarboxylated to produce dopamine. Dopamine can further be converted into norepinephrine and epinephrine through additional enzymatic reactions .
  • Phosphorylation: The hydroxyl group on the phenolic ring of L-tyrosine makes it susceptible to phosphorylation by protein kinases, resulting in phosphotyrosine. This modification is critical for signal transduction processes within cells .
  • Degradation: The degradation pathway of L-tyrosine involves transamination and subsequent reactions leading to the formation of fumarate and acetoacetate, which enter various metabolic pathways .

L-tyrosine exhibits several biological activities:

  • Neurotransmitter Production: As a precursor for catecholamines, L-tyrosine is essential for neurotransmitter synthesis, influencing mood and cognitive functions .
  • Hormonal Regulation: It plays a role in synthesizing thyroid hormones and melanin, impacting metabolism and pigmentation respectively .
  • Stress Response: Under stressful conditions, L-tyrosine has been shown to help maintain cognitive performance by replenishing neurotransmitter levels that may be depleted during stress .

L-tyrosine has diverse applications across various fields:

  • Nutritional Supplements: It is often marketed as a supplement for enhancing mental performance, particularly under stress or fatigue conditions .
  • Pharmaceuticals: L-tyrosine is used in the synthesis of drugs targeting neurological disorders due to its role in neurotransmitter production .
  • Cosmetics: Given its role in melanin production, L-tyrosine is also utilized in cosmetic formulations aimed at skin pigmentation and protection against UV damage .

L-tyrosine has been studied for its interactions with various medications:

  • Monoamine Oxidase Inhibitors: Caution is advised when using L-tyrosine with monoamine oxidase inhibitors due to potential hypertensive crises resulting from increased catecholamine levels .
  • Levodopa: Concurrent use with levodopa (a Parkinson's disease medication) may interfere with its absorption and efficacy .

Research continues to explore how L-tyrosine supplementation may affect individuals with specific health conditions or those taking certain medications.

L-tyrosine shares structural similarities with several other amino acids and compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
PhenylalaninePrecursor to L-tyrosineEssential amino acid; lacks hydroxyl group
SerineHydroxyl group presentInvolved in different metabolic pathways
ThreonineHydroxyl group presentPlays a role in protein synthesis and metabolism
TryptophanAromatic amino acidPrecursor for serotonin; involved in mood regulation

L-tyrosine's unique feature lies in its ability to serve as a precursor for multiple neurotransmitters while also participating in significant post-translational modifications like phosphorylation, distinguishing it from other similar compounds .

Physical Description

White to off white powder; [ICN Biomedicals]
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS]
Solid
Colourless silky needles or white crystalline powder; odourless

Color/Form

FINE SILKY NEEDLES
White crystals

XLogP3

-2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Boiling Point

BOILING POINT: SUBLIMES

Heavy Atom Count

13

LogP

-2.26
-2.26 (LogP)
log Kow= 2.26
-2.26

Melting Point

344 °C
343 °C

UNII

42HK56048U

Related CAS

25619-78-7

GHS Hazard Statements

Aggregated GHS information provided by 240 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 214 of 240 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 26 of 240 companies with hazard statement code(s):;
H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tyrosine is claimed to act as an effective antidepressant, however results are mixed. Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue, however these claims have been refuted by some studies.

Pharmacology

Tyrosine is a nonessential amino acid synthesized in the body from phenylalanine. Tyrosine is critical for the production of the body's proteins, enzymes and muscle tissue. Tyrosine is a precursor to the neurotransmitters norepinephrine and dopamine. It can act as a mood elevator and an anti-depressant. It may improve memory and increase mental alertness. Tyrosine aids in the production of melanin and plays a critical role in the production of thyroxin (thyroid hormones). Tyrosine deficiencies are manifested by hypothyroidism, low blood pressure and low body temperature. Supplemental tyrosine has been used to reduce stress and combat narcolepsy and chronic fatigue.
L-Tyrosine is the levorotatory isomer of the aromatic amino acid tyrosine. L-tyrosine is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid; however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.

Mechanism of Action

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine. This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50%. The mechanism of L-tyrosine's antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects.

Pictograms

Irritant

Irritant

Other CAS

60-18-4

Absorption Distribution and Excretion

L-tyrosine is absorbed from the small intestine by a sodium-dependent active transport process.
Semi-chronic exposure of ICR male Mice to Aflatoxin B1 in non-toxic doses results in elevated lung tryptophan levels without change in serotonin or 5-hydroxyindole-3-acetic acid levels. This change is organ specific in that tryptophan levels are not altered in spleen, duodenum, heart or central nervous system. Acute (48 hr) flunixin treatment decreases lung tryptophan levels and reverses the Aflatoxin B1 mediated increase in lung tryptophan levels. On the other hand, flunixin treatment decreases central nervous system tryptophan levels in control mice but not in Aflatoxin B1 treated mice. Aflatoxin B1 treated mice have an increase in splenic serotonin content. Acute (48 hr) treatment of mice with E. coli lipopolysaccharide also increases splenic serotonin, and Aflatoxin B1 treatment followed by lipopolysaccharide have a slightly additive effect on spleen serotonin content. Treatment of mice with lipopolysaccharide increases heart serotonin, an effect which is not altered in Aflatoxin B1 pretreated mice. Both lipopolysaccharide and Aflatoxin B1 per se increases lung tyrosine levels although the combination of treatments is not significantly different from the control value. Flunixin treatment increases lung tyrosine levels, an effect which is not altered by Aflatoxin B1 pretreatment. Acute treatment with either lipopolysaccharide or flunixin decreases the central nervous system tryptophan/tyrosine ratio; pretreatment with Aflatoxin B1 prevents those changes in the central nervous system tryptophan/tyrosine ratio. Central nervous system catecholamines are reduced in Aflatoxin B1 pretreated mice. However, central nervous system catecholamine changes in Aflatoxin B1 treated mice are normalized by vitamin E supplementation during the treatment period.
Male Wistar rats were divided in free choice conditions into heavy-drinkers consuming greater than 3.5 g/kg of ethanol daily, and light-drinkers consuming less than 2.0 g/kg/day. Subsequent 30 day intragastric administration of 25% ethanol (8-11 g/kg/day) caused an increase in permeability of the blood brain barrier to 14(C)-tyrosine, 14(C)-tryptophan and 14(C)-DOPA at all the stages of alcoholization. All the changes were more pronounced in light-drinkers than in heavy- drinker rats. Disulfiram, and to a lesser extent phenazepam and diazepam, when repeatedly injected (for 16-30 days) together with ethanol aggravated its effects.
Effects of mercury chloride (100 uM) para-chloromercuribenzene sulfonate (1 uM), and oxophenylarsine (250 uM) were determined on (a) the rate of sodium pump activity in intact winter flounder intestine; (b) activity of sodium potassium ATPase in tissue homogenates; and (c) sodium-dependent and sodium independent uptake of tyrosine in brush border membrane vesicles. All three agents decreased cell potassium, although effects on cell potassium lagged behind those for inhibition of the ATPase. At the concentrations used in the Ussing chamber (or at one-tenth concentration), all agents completely inhibited sodium potassium ATPase activity in enzyme assays performed with tissue homogenates. In contrast, only mercury chloride decreased sodium dependent uptake of tyrosine by brush border membrane vesicles. These results suggest that mercurial and arsenical effects on tyrosine absorption are due to inhibition of the sodium potassium ATPase thus decreasing the driving force for the cellular uptake by the sodium tyrosine cotransport system. Direct effects on sodium tyrosine cotransport may play a role in the inhibition observed with mercury chloride, but not for para-chloromercuribenzene sulfonate or oxophenylarsine.
Female Sprague-Dawley rats were treated acutely (12-hr) with aflatoxin B1 (100 ug/kg ip) or vehicle (10% acetone in 0.9% sodium chloride) and regional brain levels of tryptophan, serotonin and tyrosine were assayed. Brainstem but not cerebellar or cortical tyrosine levels were decreased in aflatoxin B1-treated rats. Brain tryptophan was increased in all 3 brain regions by acute aflatoxin B1 treatment, while serotonin levels were unaltered in the cerebellum and cortex and decreased in the brainstem. These experiments indicate that acute aflatoxin B1 treatment differentially alters brain amino acids and serotonin and that changes in brain tryptophan, the serotonin precursor, do not parallel changes in brain serotonin.
For more Absorption, Distribution and Excretion (Complete) data for L-TYROSINE (10 total), please visit the HSDB record page.

Metabolism Metabolites

In the liver, L-tyrosine is involved in a number of biochemical reactions, including protein synthesis and oxidative catabolic reactions. L-tyrosine that is not metabolized in the liver is distributed via the systemic circulation to the various tissues of the body.
/METABOLIC PATHWAY FOR L-TYROSINE:/ /TYROSINE GIVES/ P-HYDROXYPHENYLPYRUVIC ACID GIVES CO2 + HOMOGENTISIC ACID GIVES MALEYLACETOACETIC ACID GIVES FUMARYLACETOACETIC ACID GIVES FUMARATE + ACETOACETATE; TYROSINE GIVES 3,4-DIHYDROXYPHENYLALANINE GIVES CO2 + 3,4-DIHYDROXYPHENYLETHYLAMINE GIVES NORADRENALIN GIVES ADRENALIN.
L-TYROSINE GIVES N-ACETYL-L-TYROSINE IN MAN; GIVES 3-CARBOXY-L-TYROSINE IN RESEDA; GIVES P-COUMARIC ACID IN SUGAR CANE, L-TYROSINE GIVES PARA-CRESOL IN PROTEUS; GIVES 3,4-DIHYDROXY-L-PHENYLALANINE IN HAMSTER; GIVES 3,4-DIHYDROXYSTILBENE-2-CARBOXYLIC ACID IN HYDRANGEA, L-TYROSINE GIVES 2,7-DIMETHYLNAPHTHOQUINONE IN CHIMAPHILA; GIVES L-DITYROSINE IN BEEF; GIVES PARA-HYDROXYMANDELONITRILE IN SORGHUM, L-TYROSINE GIVES PARA-HYDROXYPHENYLACETALDOXIME IN AUBRETIA; GIVES PARA-HYDROXYPHENYLPYRUVIC ACID IN RAT; GIVES 3-IODO-L-TYROSINE IN BEEF; L-TYROSINE GIVES LACHNANTHOSIDE IN LACHNANTHES; LOPHOCERINE IN LOPHOCERUS; MESEMBRINE IN SCELETIUM; NARWEDINE IN DAFFODIL, L-TYROSINE GIVES NOVOBIOCIN IN STREPTOMYCES; PHENOL IN RAT; BETA-TOCOPHEROL IN ANABAENA; TYLOPHORINE IN TYLOPHORA, L-TYROSINE GIVES TYRAMINE IN RAT; GIVES BETA-TYROSINE IN BACILLUS; GIVES L-TYROSINE HYDROXAMATE IN BEEF. L-TYROSINE GIVES L-TYROSINE-4-PHOSPHATE IN FLY; GIVES XANTHOCILLIN IN PENICILLIUM. /FROM TABLE/
Metabolism of tyrosine was impaired after chronic alcoholization of rats with 10% ethanol within 10 months. Within the first 3-4 months activation of tyrosine aminotransferase and a decrease in phenylalanine hydroxylase activity were found in liver tissue. Activity of tyrosine aminotransferase was not increased during the long term alcohol intoxication. At the same time, activity of tyrosine aminotransferase was decreased within 5-6 months simultaneously with activation of phenylalanine hydroxylase. An increase in the alcohol dehydrogenase activity was also observed in rat liver tissue during the initial period of intoxication. The enzymatic activity was decreased beginning from the 3-4 months of the alcoholization and maintained at the low level. Hyperthermia augmented these alterations observed in chronic alcoholization of rats.
Spontaneous behavior subsequent to acute oral administration of high doses of aspartame, phenylalanine, or tyrosine was analyzed using a computer pattern recognition system. Spraque Dawley male rats (250-300 g) were dosed orally with aspartame (500 or 100 mg/kg), phenylalanine (281 or 562 mg/kg), or tyrosine (309 or 618 mg/kg), and their behavior was analyzed 1 hr after dosing. The computer pattern recognition system recorded and classifed 13 different behavioral acts performed by the animals during the first 15-min exploration of a novel environment. These doses of aspartame, phenylalanine, and tyrosine did not induce any significant changes in spontaneous behavior. Unlike low doses of amphetamine and despite high plasma concentrations of phenylalanine and tyrosine, no behavioral alteration was detected by the computer pattern recognition system.
For more Metabolism/Metabolites (Complete) data for L-TYROSINE (7 total), please visit the HSDB record page.

Associated Chemicals

Tyrosine (d);556-02-5
Tyrosine (dl);556-03-6

Wikipedia

Tyrosine
L-tyrosinyl radical

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

ISOLATION FROM SILK WASTE; FROM CASEIN; FROM CORN.

General Manufacturing Information

L-Tyrosine: ACTIVE
Tyrosine: ACTIVE
A WIDELY DISTRIBUTED AMINO ACID, CLASSIFIED AS NON-ESSENTIAL IN RESPECT TO THE GROWTH EFFECT IN RATS.
POLYPHENOL OXIDASES (TYROSINASE) OCCUR WIDELY IN PLANTS & MANY CAN OXIDIZE TYROSINE FORMING CMPD WHICH POLYMERIZE TO GREY-BLACK COLOR BODIES. FOODS SUCH AS MUSHROOM & POTATOES CONTAIN SUFFICIENT TYROSINE TO BE A SIGNIFICANT SOURCE OF COLOR PROBLEMS /IN FOOD INDUSTRY/.
TYROSINE IS PRESENT AT VARYING CONCN DURING VARIOUS PHASES OF BREAD PRODUCTION.

Analytic Laboratory Methods

MANOMETRIC DETERMINATION.
DETERMINATION OF TYROSINE IN PHARMACEUTICAL AMINO ACID SOLUTION BY DIFFERENTIAL SPECTROPHOTOMETRY.
Identified using infrared absorption spectrum of a potassium bromide dispersion of it, previously dried, exhibits maxima only at the same wavelengths as that of a similar prepration of USP L-tyrosine RS.
Human head hairs from 18 individuals were analyzed by capillary column pyrolysis-gas chromatography. The pyrograms showed several components, three of which differed significantly among individuals. These major components were identified as benzene, toluene, and styrene by GC-MS. By capillary column pyrolysis-gas chromatography of 18 amino acids, it was found that differences among the individuals were due to the different amt of particular amino acids in the hair. Furthermore, the quantities of the components were found to change in 18 mo.
For more Analytic Laboratory Methods (Complete) data for L-TYROSINE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

COLORIMETRIC DETERMINATION.

Dates

Modify: 2023-08-15

First derivative synchronous fluorometric method to continuously measure monophenolase activity

Ling Zhang, Jiaze Li, Xiawen Wang, Zhaoqi Ran, Qi Shang, Chan Chen, Weikang Tang, Wenbin Liu
PMID: 34489037   DOI: 10.1016/j.enzmictec.2021.109884

Abstract

Tyrosinase plays an essential role in melanin biosynthesis and inherently exhibits both monophenolase and diphenolase activity. A first derivative synchronous fluorometric assay was established for directly monitoring monophenolase activity. The zero-crossing point at 322 nm for the first-derivative under synchronous fluorescence with Δλ = 67 nm was utilized to selectively quantify tyrosine in the presence of the reaction product dihydroxyphenylalanine (DOPA). The limit of detection (LOD) for tyrosine was 0.54 μM. The fluorescence intensity of tyrosine was monitored at intervals of 30 s to establish the time course of tyrosine consumption. The LOD for the monophenolase activity was 0.0706 U⋅ mL
. The Michaelis-Menten e constant and maximum speed were 21.83 μM and 1.12 μM min
, respectively. Zinc ions competitively inhibited the monophenolase activity, with an IC
value of 14.36 μM. This assay is easily and rapidly executed and is of great significance for analyzing the kinetics of enzymatic reactions and in fundamental research on monophenolase. This approach has potential applications in the discovery of tyrosinase inhibitors for medicine and cosmetics, as well as in the industrial synthesis of substituted o-diphenol intermediates.


Tyrosine-Based Cross-Linking of Peptide Antigens to Generate Nanoclusters with Enhanced Immunogenicity: Demonstration Using the Conserved M2e Peptide of Influenza A

Logan R Wilks, Gaurav Joshi, Megan R Grisham, Harvinder Singh Gill
PMID: 34432416   DOI: 10.1021/acsinfecdis.1c00219

Abstract

A method of creating nanoclusters (NCs) from soluble peptide molecules is described utilizing an approach based on a tyrosine-tyrosine cross-linking reaction. A reactive tag comprising histidine and tyrosine residues was introduced at the termini of the peptide molecules. The cross-linking reaction led to the creation of dityrosine bonds within the tag, which allowed for the generation of peptide NCs. We show that it is essential for the reactive tag to be present at both the "N" and "C" termini of the peptide for cluster formation to occur. Additionally, the cross-linking reaction was systematically characterized to show the importance of reaction conditions on final cluster diameter, allowing us to generate NCs of various sizes. To demonstrate the immunogenic potential of the peptide clusters, we chose to study the conserved influenza peptide, M2e, as the antigen. M2e NCs were formulated using the cross-linking reaction. We show the ability of the clusters to generate protective immunity in a dose, size, and frequency dependent manner against a lethal influenza A challenge in BALB/c mice. Taken together, the data presented suggest this new cluster formation technique can generate highly immunogenic peptide NCs in a simple and controllable manner.


Influence of pH on radical reactions between kynurenic acid and amino acids tryptophan and tyrosine. Part II. Amino acids within the protein globule of lysozyme

Yuliya S Zhuravleva, Peter S Sherin
PMID: 34363946   DOI: 10.1016/j.freeradbiomed.2021.08.001

Abstract

An acidosis, a decrease of pH within a living tissue, may alter yields of radical reactions if participating radicals undergo partial or complete protonation. One of photosensitizers found in the human eye lens, kynurenic acid (KNA
), possesses pKa 5.5 for its radical form that is close to physiological pH 6.89 for a healthy lens. In this work we studied the influence of pH on mechanisms and products of photoinduced radical reactions between KNA
and amino acids tryptophan (Trp) and tyrosine (Tyr) within a globule of model protein, Hen White Egg Lysozyme (HEWL). Our results show that the rate constant of back electron transfer from kynurenyl to HEWL
radicals with the restoration of initial reagents - the major decay pathway for these radicals - does not change in the pH 3-7. The quantum yield of HEWL degradation is also pH independent, however a shift of pH from 7 to 5 completely changes the outcome of photoinduced damage to HEWL from intermolecular cross-linking to oxygenation. HPLC-MS analysis has shown that four of six Trp and all Tyr residues of HEWL are modified in different extents at all pH, but the lowering of pH from 7 to 5 significantly changes the direction of main photodamage from Trp
to Trp
located at the entrance and bottom of enzymatic center, respectively. A decrease of intermolecular cross-links via Trp
is followed by an increase in quantities of intramolecular cross-links Tyr
-Tyr
and Tyr
-Tyr
. The obtained results point out the competence of cross-linking and oxygenation reactions for Trp and Tyr radicals within a protein globule and significant increase of oxygenation to the total damage of protein in the case of cross-linking deceleration by coulombic repulsion of positively charged protein globules.


Kinetic evidence for the transiently shifted acidity constant of histidine linked to paramagnetic tyrosine probed by intramolecular electron transfer in oxidized peptides

Olga B Morozova, Dmitri V Stass, Alexandra V Yurkovskaya
PMID: 34338250   DOI: 10.1039/d1cp02408f

Abstract

The kinetics of electron transfer (ET) from tyrosine (Tyr) to short-lived histidine (His) radicals in peptides of different structures was monitored using time-resolved chemically induced dynamic nuclear polarization (CIDNP) to follow the reduction of the His radicals using NMR detection of the diamagnetic hyperpolarized reaction products. In aqueous solution over a wide pH range, His radicals were generated in situ in the photo-induced reaction with the photosensitizer, 3,3',4,4'-tetracarboxy benzophenone. Model simulations of the CIDNP kinetics provided pH-dependent rate constants of intra- and intermolecular ET, and the pH dependencies of the reaction under study were interpreted in terms of protonation states of the reactants and the product, His with either protonated or neutral imidazole. In some cases, an increase of pKa of imidazole in the presence of the short-lived radical center at a nearby Tyr residue was revealed. Interpretation of the obtained pH dependencies made is possible to quantify the degree of paramagnetic shift of the acidity constant of the imidazole of the His residue in the peptides with a Tyr residue in its paramagnetic state, and to correlate this degree with the intramolecular ET rate constant - a higher intramolecular ET rate constant corresponded to a greater acidity constant shift.


Cold Atmospheric Plasma Changes the Amino Acid Composition of Solutions and Influences the Anti-Tumor Effect on Melanoma Cells

Stephanie Arndt, Fadi Fadil, Katja Dettmer, Petra Unger, Marko Boskovic, Claudia Samol, Anja-Katrin Bosserhoff, Julia L Zimmermann, Michael Gruber, Wolfram Gronwald, Sigrid Karrer
PMID: 34360651   DOI: 10.3390/ijms22157886

Abstract

Cold Atmospheric Plasma (CAP) is an ionized gas near room temperature. Its anti-tumor effect can be transmitted either by direct treatment or mediated by a plasma-treated solution (PTS), such as treated standard cell culture medium, which contains different amino acids, inorganic salts, vitamins and other substances. Despite extensive research, the active components in PTS and its molecular or cellular mechanisms are not yet fully understood. The purpose of this study was the measurement of the reactive species in PTS and their effect on tumor cells using different plasma modes and treatment durations. The PTS analysis yielded mode- and dose-dependent differences in the production of reactive oxygen and nitrogen species (RONS), and in the decomposition and modification of the amino acids Tyrosine (Tyr) and Tryptophan (Trp). The Trp metabolites Formylkynurenine (FKyn) and Kynurenine (Kyn) were produced in PTS with the 4 kHz (oxygen) mode, inducing apoptosis in Mel Im melanoma cells. Nitrated derivatives of Trp and Tyr were formed in the 8 kHz (nitrogen) mode, elevating the p16 mRNA expression and senescence-associated ß-Galactosidase staining. In conclusion, the plasma mode has a strong impact on the composition of the active components in PTS and affects its anti-tumor mechanism. These findings are of decisive importance for the development of plasma devices and the effectiveness of tumor treatment.


The Seminiferous Epithelial Cycle of Spermatogenesis: Role of Non-receptor Tyrosine Kinases

Xiang Xiao, Dongwang Zheng, Fei Liang, Shibo Ying, Peibei Sun, Jianmin Yu, Ya Ni
PMID: 34453729   DOI: 10.1007/978-3-030-77779-1_1

Abstract

Non-receptor tyrosine kinases (NRTKs) are implicated in various biological processes including cell proliferation, differentiation, survival, and apoptosis, as well as cell adhesion and movement. NRTKs are expressed in all mammals and in different cell types, with extraordinarily high expression in the testis. Their association with the plasma membrane and dynamic subcellular localization are crucial parameters in their activation and function. Many NRTKs are found in endosomal protein trafficking pathways, which suggests a novel mechanism to regulate the timely junction restructuring in the mammalian testis to facilitate spermiation and germ cell transport across the seminiferous epithelium.


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